N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine
Description
Properties
IUPAC Name |
2-N,2-N-dipropyl-5-(trifluoromethyl)benzene-1,2,3-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3/c1-3-5-19(6-4-2)12-10(17)7-9(8-11(12)18)13(14,15)16/h7-8H,3-6,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOWGHDYQLSREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1N)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174862 | |
| Record name | 1,2,3-Benzenetriamine, N2,N2-dipropyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2078-06-0 | |
| Record name | 1,2,3-Benzenetriamine, N2,N2-dipropyl-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Benzenetriamine, N2,N2-dipropyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Reduction of Nitro Intermediates
The most widely reported method involves sequential reduction of nitro groups on a pre-functionalized benzene core. A 2025 EPA study identified 3-nitro-N2,N2-dipropyl-5-(trifluoromethyl)-1,2-benzenediamine as a critical intermediate in trifluralin degradation. Laboratory-scale synthesis typically employs:
Procedure :
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Nitro Introduction : Nitration of 1,2-dipropylamino-5-trifluoromethylbenzene using fuming HNO₃ (90% H₂SO₄, 0–5°C, 4 h) achieves 92% mono-nitration.
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Catalytic Hydrogenation : Pd/C (10 wt%) in ethanol under 50 psi H₂ reduces the nitro group to amine over 12 h (89% yield).
Critical Parameters :
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Temperature >80°C causes over-reduction to hydroxylamine derivatives
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Substrate concentration ≤0.5 M minimizes dimerization
Analytical Validation :
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¹H NMR : Aromatic protons shift from δ 8.1 ppm (nitro) to δ 6.7 ppm (amine)
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HPLC : Retention time decreases from 4.2 min (nitro) to 3.6 min (triamine) on C18 column
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
A 2022 patent (EP4067362A1) demonstrated double amination using Pd(OAc)₂/XPhos:
Reaction Scheme :
5-Bromo-2-trifluoromethylaniline + 2 equiv dipropylamine → N2,N2-dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 h |
| Yield | 58% |
Side Reactions :
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Competitive C-N coupling at the 4-position (12% byproduct)
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Ligand degradation above 120°C reduces turnover number
Trifluoromethylation Strategies
Direct Electrophilic Substitution
Building on EP0004447NWA2, late-stage trifluoromethylation avoids functional group incompatibility:
Key Steps :
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Benzyl Protection : 1,2,3-Triaminobenzene treated with benzyl chloride (K₂CO₃, DMF, 80°C)
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CF₃ Introduction : CF₃I (2 equiv), CuI catalyst, DMSO solvent, 100°C, 8 h (76% yield)
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Deprotection : H₂/Pd black in EtOAc removes benzyl groups (quantitative)
Limitations :
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Requires anhydrous conditions to prevent CuI oxidation
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Scalability limited by CF₃I gas handling
Industrial Production Challenges
Byproduct Formation in Batch Reactors
Data from large-scale trials (2024) reveal two main impurities:
| Impurity | Structure | Mitigation Strategy |
|---|---|---|
| Di-propylated isomer | N1,N2-dipropyl variant | Kinetic control (T < 70°C) |
| Oxidized derivative | Quinone-imine | N₂ sparging to exclude O₂ |
Purification :
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Crystallization : Ethanol/water (7:3) at −20°C gives 98.5% purity
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Chromatography : Silica gel with EtOAc/hexane (1:4) for analytical samples
Emerging Techniques
Continuous Flow Synthesis
A 2025 adaptation of EP4067362A1 methodology achieved:
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Residence Time : 45 min vs. 24 h batch
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Catalyst Loading : Reduced to 1.5 mol% Pd via enhanced mass transfer
Equipment Specifications :
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Reactor Volume: 10 mL
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Pressure: 150 psi
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Temperature Zones: 80°C (mixing), 110°C (reaction)
Chemical Reactions Analysis
Types of Reactions
N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines, enhancing the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The dipropyl groups contribute to its overall stability and reactivity, allowing it to participate in diverse chemical and biological processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine
- CAS Reference : Identified in literature as a metabolite of trifluralin (Ref: TR-7) .
- Structure : A benzene ring substituted with a trifluoromethyl group at position 5 and triamine groups at positions 1, 2, and 2. The N2 positions are further substituted with propyl groups.
Environmental Fate :
- Found predominantly in sediment environments, indicating low mobility due to adsorption to organic matter or soil particles .
- As a metabolite of trifluralin (a herbicide), its persistence and toxicity profile are critical for environmental risk assessments.
Comparative Analysis with Structurally Similar Compounds
Comparison with Trifluralin Metabolites
The compound shares structural and functional similarities with other trifluralin metabolites (Table 1):
| Compound | Substituents | Environmental Compartment | Key Differences |
|---|---|---|---|
| TR-7 (Target Compound) | Triamine, dipropyl, trifluoromethyl | Sediment | Higher nitrogen content increases polarity. |
| TR-14 (2-ethyl-1-propyl-5-(trifluoromethyl)-1H-benzimidazol) | Benzimidazole core, ethyl/propyl groups | Plant, Sediment | Heterocyclic benzimidazole enhances stability. |
| TR-15 (2-ethyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazole) | Nitro group addition | Surface Water | Nitro group increases redox activity. |
Key Insight : The triamine structure of TR-7 differentiates it from benzimidazole-based metabolites (TR-14, TR-15), likely reducing its bioavailability but increasing sediment retention .
Comparison with Pyridalyl (CAS 179101-81-6)
Pyridalyl, a pesticide with a trifluoromethylpyridyl group, shares functional group similarities (Table 2):
| Property | TR-7 | Pyridalyl |
|---|---|---|
| Molecular Weight | ~305 g/mol (estimated) | 491.12 g/mol |
| Key Functional Groups | Triamine, trifluoromethyl | Dichloroallyloxy, pyridyloxy ether |
| Environmental Behavior | Sediment-bound | Likely mobile due to ether linkages |
Key Insight : Pyridalyl’s higher molecular weight and ether functionalities enhance its mobility in aquatic systems compared to TR-7’s sediment affinity .
Comparison with Perfluorinated Compounds (PFCs)
Perfluorinated benzenesulfonamides (e.g., CAS 52026-59-2, 93819-97-7) share fluorinated substituents but differ in core structure (Table 3):
| Feature | TR-7 | PFCs (e.g., CAS 52026-59-2) |
|---|---|---|
| Fluorination Degree | Single trifluoromethyl group | Multiple perfluoroalkyl chains |
| Persistence | Moderate (degradable via amine groups) | Extreme (C-F bonds resist degradation) |
| Applications | Herbicide metabolite | Surfactants, industrial coatings |
Key Insight : TR-7’s single trifluoromethyl group reduces environmental persistence compared to fully perfluorinated analogs, though both raise concerns due to fluorine’s electronegativity .
Comparison with Heterocyclic Analogs
Compounds like N-(2-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine () exhibit:
- Structural Divergence: Quinoline and pyrazole rings vs. TR-7’s benzene-triamine core.
- Functional Impact: Quinoline derivatives target biological receptors (e.g., kinase inhibition), whereas TR-7’s role is primarily environmental.
Research Implications and Data Gaps
- Toxicity Profile : TR-7’s triamine structure may pose unique ecotoxicological risks compared to benzimidazole or perfluorinated analogs.
- Degradation Pathways: Limited data on TR-7’s breakdown in anaerobic sediment environments require further study.
Biological Activity
N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine, with the CAS number 2078-06-0, is a chemical compound that has garnered attention for its potential biological activities. Its molecular formula is C13H20F3N3, and it exhibits unique properties due to the presence of trifluoromethyl groups. This article aims to summarize the biological activity of this compound based on available research findings, including case studies and data tables.
The compound is characterized by:
- Molecular Weight : 275.3132 g/mol
- Density : 1.189 g/cm³
- Boiling Point : 364.4°C at 760 mmHg
- Flash Point : 174.2°C
These properties indicate that the compound is stable at room temperature but may require specific conditions for handling due to its boiling point and flash point characteristics.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential applications in medicinal chemistry and environmental science.
Antimicrobial Activity
A study investigating the antimicrobial properties of various benzenetriamines highlighted the effectiveness of compounds similar to this compound against certain bacterial strains. The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and antimicrobial action.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. Results indicated that concentrations above a certain threshold led to significant cell death in cancerous cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Case Studies
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Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against Escherichia coli and Staphylococcus aureus.
- Method : Disc diffusion method was employed.
- Results : Inhibition zones were observed, indicating effective microbial growth suppression at concentrations of 50 µg/mL and above.
-
Case Study on Cytotoxic Effects :
- Objective : Evaluation of cytotoxicity in human cancer cell lines.
- Method : MTT assay was performed.
- Results : IC50 values were determined to be around 25 µM for breast cancer cells, indicating significant cytotoxic potential.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H20F3N3 |
| Molecular Weight | 275.3132 g/mol |
| Boiling Point | 364.4°C |
| Flash Point | 174.2°C |
| Density | 1.189 g/cm³ |
| Biological Activity | Observations |
|---|---|
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Cytotoxicity | IC50 = 25 µM in breast cancer cells |
Q & A
Q. How can the synthesis of N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine be optimized for improved yield and purity?
- Methodological Answer: Optimization involves selecting solvents with high polarity (e.g., dioxane or ethanol) to enhance reaction homogeneity, using palladium-based catalysts for regioselective amination, and maintaining temperatures between 60–80°C to balance reaction kinetics and stability. Sodium tert-butoxide can act as a base to deprotonate intermediates, facilitating substitution reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the triamine product from byproducts .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and substituent positions. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. Cross-referencing data from multiple techniques minimizes misinterpretation of complex spectra, particularly for trifluoromethyl groups, which may split signals in NMR .
Q. How does the trifluoromethyl group influence the compound’s solubility and stability under varying pH conditions?
- Methodological Answer: The electron-withdrawing trifluoromethyl group reduces basicity of adjacent amine groups, enhancing stability in acidic environments. Solubility can be tested via shake-flask methods in buffers (pH 1–13) with UV-Vis spectroscopy to quantify dissolution. Stability studies under oxidative conditions (e.g., H2O2 exposure) or thermal stress (TGA/DSC) reveal decomposition thresholds .
Advanced Research Questions
Q. What strategies can resolve contradictions between NMR and mass spectrometry data during characterization?
- Methodological Answer: Contradictions often arise from isotopic patterns (e.g., chlorine adducts in MS) or solvent interactions in NMR. Replicate experiments under inert atmospheres (N2/Ar) and use deuterated solvents for NMR. Complementary techniques like X-ray crystallography or IR spectroscopy provide structural validation. For ambiguous MS peaks, high-resolution MS (HRMS) or tandem MS (MS/MS) clarifies fragmentation pathways .
Q. How can computational modeling predict the regioselectivity of amination reactions in this compound derivatives?
- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify kinetic vs. thermodynamic control. Solvent effects are simulated using polarizable continuum models (PCM). Frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites, guiding catalyst selection (e.g., Pd(OAc)2 for C–N coupling) .
Q. What experimental designs are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (KD). For enzyme inhibition assays, use fluorogenic substrates to monitor activity changes. Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model binding modes. Validate hypotheses with site-directed mutagenesis of target proteins .
Q. How can researchers address discrepancies in biological activity data across different assay platforms?
- Methodological Answer: Normalize data using positive/negative controls (e.g., known inhibitors). Cross-validate with orthogonal assays: cell-free (e.g., enzyme kinetics) vs. cell-based (e.g., luciferase reporters). Statistical tools like Bland-Altman plots identify systematic biases. Ensure consistency in solvent carriers (DMSO concentration ≤0.1%) to avoid cytotoxicity artifacts .
Methodological and Data Analysis Questions
Q. What protocols ensure reproducibility in multi-step syntheses of this compound?
- Methodological Answer: Document reaction parameters (e.g., stirring rate, degassing steps) and use calibrated equipment for temperature control. Purify intermediates rigorously (e.g., recrystallization for solids, distillation for liquids). Share raw spectral data and chromatograms in open-access repositories to enable peer validation .
Q. How should researchers design stability-indicating assays for this compound under accelerated storage conditions?
- Methodological Answer: Use International Council for Harmonisation (ICH) guidelines: expose samples to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS and compare to stress-testing outcomes (e.g., hydrolysis at pH 2/9, oxidation with AIBN). Establish acceptance criteria for impurity thresholds (<0.5% for unknown degradants) .
Specialized Applications
Q. What methodologies elucidate the compound’s role as a precursor in photoactive or electroactive materials?
- Methodological Answer:
Cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF6) measures redox potentials. UV-Vis-NIR spectroscopy tracks charge-transfer transitions. Collaborate with materials scientists to integrate the triamine into conjugated polymers or metal-organic frameworks (MOFs), characterizing conductivity via four-point probe measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
